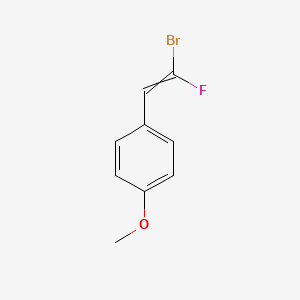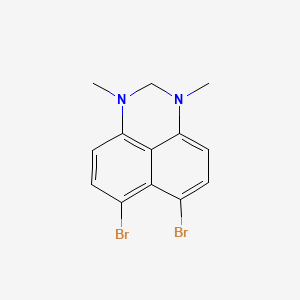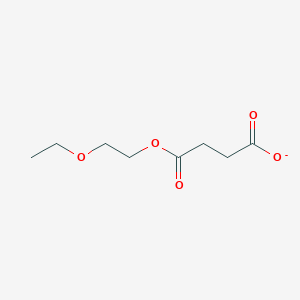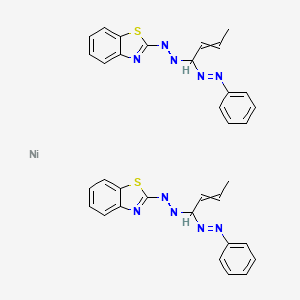![molecular formula C14H10ClNO5S B14268343 2-[3-(Chlorosulfonyl)benzamido]benzoic acid CAS No. 183871-39-8](/img/structure/B14268343.png)
2-[3-(Chlorosulfonyl)benzamido]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Chlorosulfonyl)benzamido]benzoic acid is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the benzamido group is substituted with a chlorosulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chlorosulfonyl)benzamido]benzoic acid typically involves the condensation of benzoic acid derivatives with amines in the presence of suitable catalysts. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The reaction conditions are optimized to ensure the highest efficiency and minimal environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Chlorosulfonyl)benzamido]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[3-(Chlorosulfonyl)benzamido]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of novel compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[3-(Chlorosulfonyl)benzamido]benzoic acid involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, depending on the specific target.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: A closely related compound with similar chemical properties.
4-(Chlorosulfonyl)benzoic acid: Another derivative with the chlorosulfonyl group in a different position.
Sulfonyl chlorides: A broader class of compounds with similar reactivity.
Uniqueness
2-[3-(Chlorosulfonyl)benzamido]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
183871-39-8 |
|---|---|
Fórmula molecular |
C14H10ClNO5S |
Peso molecular |
339.8 g/mol |
Nombre IUPAC |
2-[(3-chlorosulfonylbenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H10ClNO5S/c15-22(20,21)10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Clave InChI |
BQYLNIDMWUUPND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)

![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
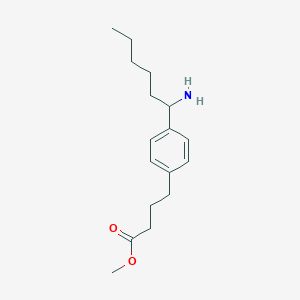
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)

